1,4-dioxaspiro[4.5]decan-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXNYYFOSMSGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452944 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45982-66-9 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine and Analogous Structures
General Strategies for Spiroketal Formation
The construction of the spiroketal moiety is the critical step in synthesizing these molecules. The choice of strategy often depends on the desired stereochemistry and the complexity of the precursor.
Acid-Catalyzed Cyclization Approaches to Spiroketals
The most traditional and widely used method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxyketone precursor. This approach relies on thermodynamic control to form the most stable spiroketal isomer. The reaction typically involves the intramolecular reaction of two hydroxyl groups with a ketone under acidic conditions, leading to the formation of the bicyclic ketal system. The stability of the resulting spiroketal is influenced by stereoelectronic factors, primarily the anomeric effect, which favors an axial orientation for lone-pair-bearing substituents on a pyranoid ring.
Transition Metal-Catalyzed Reactions in Spiroketal Synthesis
In recent years, transition metal catalysis has emerged as a powerful alternative to classical methods, offering milder reaction conditions and new pathways for spiroketal formation. nih.govnuph.edu.ua These methods have expanded the range of suitable precursors and, in some cases, allow for asymmetric synthesis. nuph.edu.ua A variety of transition metals, including gold, palladium, rhodium, and scandium, have been employed to catalyze spiroketalization. pharmaffiliates.comresearchgate.net For example, gold(I) catalysts can activate alkyne functionalities in alkynediol precursors, facilitating a hydroalkoxylation cascade to form the spiroketal ring system. researchgate.net Similarly, palladium catalysis can be used in double intramolecular hydroalkoxylation reactions to construct benzannulated spiroketals. researchgate.net
Interactive Table 1: Selected Transition Metal Catalysts in Spiroketal Synthesis
| Catalyst System | Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Gold (I) / Scandium (III) | Enol ether & o-quinone methide | [4+2] Cycloaddition | researchgate.net |
| Palladium (II) | o-Iodophenols & terminal alkynols | Carbonylative Sonogashira coupling / double annulation | researchgate.net |
| Indium (III) | o-(Hydroxyalkynyl)benzyl alcohols | Double intramolecular hydroalkoxylation | researchgate.net |
Ketyl Radical Mediated Tandem Cyclization for Spiro[4.5]decanes
A highly stereoselective method for constructing the spiro[4.5]decane skeleton involves a tandem cyclization mediated by ketyl radicals. chemsrc.comnih.gov This approach typically uses samarium(II) iodide (SmI₂) to generate a ketyl radical from an ω-alkynyl carbonyl compound that also contains an activated alkene. chemsrc.comnih.gov The initial ketyl radical undergoes a cyclization onto the alkene, and the resulting radical intermediate then cyclizes a second time to form the spiro[4.5]decane structure in a one-pot manner. chemsrc.com The stereochemical outcome of the cyclization can be controlled by the choice of activators and reaction conditions. chemsrc.comnih.gov For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive can influence the reaction to favor the formation of spiro[4.5]decanes from α,β-unsaturated ester precursors. chemsrc.comnih.gov
Multicomponent and Cascade Reactions for Spiroheterocycle Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules like spiroheterocycles. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. Cascade sequences, where a series of intramolecular reactions are triggered by a single event, are also employed. For example, a triple Michael/cyclization process has been used to synthesize spirocyclic oxindoles without the need for a catalyst. Microwave-assisted MCRs have also gained traction as they can accelerate reaction rates and improve yields in the synthesis of novel spiro compounds.
Precursor-Based Synthetic Routes to 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine
While general strategies provide access to the core spiroketal, the synthesis of the specifically substituted this compound requires a more tailored approach, often starting from a pre-formed spirocyclic precursor.
Preparation from Dioxaspiro[4.5]decane Derivatives
The synthesis of the target compound's core structure can be exemplified by the preparation of its derivatives, such as 1-(1,4-dioxaspiro researchgate.netnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a known potent 5-HT1A receptor agonist. The synthesis of this class of compounds typically starts with the formation of the spiroketal ring. A common precursor is (S)-(+)-1,4-dioxaspiro[4.5]decane-2-methanol, which can be synthesized from cyclohexanone (B45756) and (R)-(-)-glycidol.
The crucial step is the conversion of the hydroxyl group of the precursor alcohol into the desired aminomethyl group. This can be achieved through standard functional group interconversions:
Activation of the Alcohol : The primary alcohol of (1,4-dioxaspiro[4.5]decan-2-yl)methanol is first converted into a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) to form a tosylate.
Nucleophilic Substitution : The resulting tosylate can then undergo nucleophilic substitution with a nitrogen-containing nucleophile. For the direct synthesis of this compound, sodium azide (B81097) could be used, followed by reduction of the resulting azide to the primary amine. For the synthesis of derivatives, a primary or secondary amine (like 1-(2-methoxyphenyl)piperazine) is used to directly displace the tosylate.
An alternative starting material for analogous structures is 1,4-dioxaspiro[4.5]decan-8-one. nih.gov This compound is a versatile intermediate synthesized by the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic medium. It serves as a building block for various pharmaceutical intermediates and can be used in reactions like microwave-assisted reductive amination to introduce nitrogen-containing functionalities onto the cyclohexanone ring.
Interactive Table 2: Plausible Synthetic Route for the this compound Core
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Cyclohexanone, (R)-(-)-Glycidol | Lewis Acid (e.g., BF₃·OEt₂) | (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-methanol | Formation of the core spiroketal alcohol |
| 2 | (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-methanol | 1. TsCl, Pyridine2. NaN₃ | (S)-2-(Azidomethyl)-1,4-dioxaspiro[4.5]decane | Conversion of alcohol to azide |
Syntheses Utilizing Cyclohexanone Ethylene (B1197577) Ketal Precursors
The 1,4-dioxaspiro[4.5]decane moiety is fundamentally the ethylene ketal of cyclohexanone. Consequently, many synthetic pathways utilize cyclohexanone and ethylene glycol or its equivalents as starting materials to form this core structure. The formation of cyclohexanone ethylene ketal is a crucial step, often achieved through condensation reactions catalyzed by various acids.
One effective method for synthesizing cyclohexanone ethylene ketal employs silicotungstic acid as a catalyst. jsu.edu.cn Research has optimized the reaction conditions, demonstrating that a molar ratio of ketone to alcohol of 1:1.5, with 0.5 g of silicotungstic acid and 15 mL of cyclohexane (B81311) as a water-entraining agent, provides a high yield of 92.8% after three hours of reflux. jsu.edu.cn Alternative catalysts, such as fly ash, have also been explored as a low-cost and environmentally conscious option for the condensation of cyclohexanone and ethylene glycol. google.com
Once the basic 1,4-dioxaspiro[4.5]decane structure is formed, further functionalization is required to introduce the aminomethyl group at the C2 position. This often involves starting with a precursor that already contains the necessary functional group prior to the ketalization step or modifying the spiro-compound post-synthesis. For instance, the compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which contains the desired core, has been reported as a potent 5-HT1A receptor agonist, indicating that synthetic routes to such functionalized spiro-compounds are well-established in medicinal chemistry. unimore.it
Table 1: Catalytic Systems for Cyclohexanone Ethylene Ketal Synthesis
| Catalyst | Reactants | Key Conditions | Yield |
|---|---|---|---|
| Silicotungstic Acid | Cyclohexanone, Ethylene Glycol | Reflux, 3 hours | 92.8% jsu.edu.cn |
Derivatization of Dihydroxyoctadecanoate for Dioxaspiro[4.5]decane Compounds
A notable approach to synthesizing functionalized 1,4-dioxaspiro[4.5]decane compounds involves the derivatization of long-chain fatty acids. Specifically, methyl 9,10-dihydroxyoctadecanoate (MDHO) serves as a key precursor. researchgate.net This method provides a pathway to spiro-compounds with extended alkyl chains, which are of interest as potential biolubricants. researchgate.netconsensus.app
The synthesis begins with the hydroxylation of oleic acid using a potassium permanganate (B83412) (KMnO4) solution to produce 9,10-dihydroxyoctadecanoic acid (DHOA). researchgate.netconsensus.app The DHOA is then esterified with methanol (B129727) to yield MDHO. The crucial spiro-ketalization step is achieved by reacting MDHO with cyclohexanone in the presence of a montmorillonite (B579905) KSF catalyst under sonochemical conditions. researchgate.netconsensus.app This reaction yields methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. researchgate.net
The use of sonication and a solid acid catalyst like montmorillonite KSF facilitates the reaction under mild conditions. The structure of the final product is confirmed through various spectroscopic methods, including FTIR, GC-MS, and NMR. researchgate.netconsensus.app
Table 2: Synthesis of a Dioxaspiro[4.5]decane Compound from Oleic Acid Derivative
| Precursor | Reagent | Catalyst | Method | Product | Yield |
|---|
Advanced Synthetic Approaches to this compound Core
More sophisticated methods have been developed to control the stereochemistry and introduce functionality with high precision during the formation of the spiro[4.5]decane framework.
Utilization of Interrupted Nef and Meyer Reactions
The Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound, and the related Meyer reaction, are powerful tools in organic synthesis. nih.govmdpi.com The "interrupted" versions of these reactions occur when a nucleophile intercepts reactive intermediates in the standard reaction pathway, leading to different products. nih.govmdpi.comresearchgate.net
This strategy can be applied to the synthesis of complex cyclic systems. In the context of spiroketal synthesis, nitroalkanes can be used as acyl anion equivalents. nih.gov Carbon-carbon bonds are formed via nitroaldol or Michael reactions, assembling a dihydroxy ketone framework. The subsequent Nef reaction converts the nitro group into the required keto group, which then allows for spiroketalization. nih.gov While direct examples for this compound are not prominent, the principle involves using a nitro-precursor that, upon an interrupted Nef or Meyer reaction, could generate an amine or a precursor functional group at the desired position. The versatility of the nucleophile (including N-nucleophiles) in the interrupted step offers a potential pathway for introducing the aminomethyl moiety. mdpi.com
Application of Claisen Rearrangement in Spiro[4.5]decane Formation
The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, is a reliable and efficient method for constructing functionalized spiro[4.5]decane systems with high stereoselectivity. thieme-connect.comresearchgate.net This approach typically involves the rearrangement of a 4-substituted bicyclic dihydropyran precursor. thieme-connect.com
The synthesis starts with the preparation of a bicyclic dihydropyran intermediate. thieme-connect.com For example, an aldol (B89426) reaction between cyclopentanone (B42830) and a suitable aldehyde, followed by oxidation and acid-catalyzed cyclization, can yield the necessary dihydropyran substrate. thieme-connect.com The subsequent thermal Claisen rearrangement of this substrate leads to the formation of the spiro[4.5]decane framework. thieme-connect.com A key advantage of this method is the effective transmission of asymmetry from the precursor to the final spirocyclic product. The reaction of a TBDMS ether derivative of the dihydropyran has been shown to proceed in good yield (69%) and with high diastereoselectivity (>95% dr). thieme-connect.com This strategy has been successfully applied in the total synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol, where the Claisen rearrangement was a key step in affording a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.gov
Diastereoselective [3+2] Cycloaddition for Spiro[4.5]decane-6-ones
A modern and highly efficient method for constructing the spiro[4.5]decane core involves a diastereoselective [3+2] cycloaddition reaction. This approach utilizes cooperative photocatalysis and organocatalysis to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net
In this method, 2-methylene-tetrahydronaphtalen-1-ones react with N-cyclopropylanilines in the presence of a BINOL-derived phosphoric acid catalyst. mdpi.com The reaction proceeds under mild, metal-free conditions, aligning with the principles of green chemistry by achieving 100% atom conversion. mdpi.comresearchgate.net This cycloaddition provides access to spiro[4.5]decane-6-ones with an amino group at the C2 position, which is structurally analogous to the target compound. The process is notable for its high diastereoselectivity, achieving ratios of up to 99:1, and good yields reaching up to 88%. mdpi.com This strategy represents a significant advancement in the synthesis of highly functionalized and stereochemically defined spiro[4.5]decane compounds. mdpi.comresearchgate.net
Table 3: Summary of Advanced Synthetic Approaches
| Methodology | Key Reaction | Precursors | Key Features |
|---|---|---|---|
| Interrupted Nef/Meyer Reaction | Nitro to carbonyl conversion, intercepted by nucleophile | Nitroalkanes | Forms C-C and C-heteroatom bonds; versatile. mdpi.comnih.gov |
| Claisen Rearrangement | mdpi.commdpi.com-Sigmatropic rearrangement | Bicyclic dihydropyrans | Highly stereoselective; good for asymmetric synthesis. thieme-connect.com |
Stereochemical Control and Chiral Synthesis of 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine Systems
Asymmetric Synthesis of Chiral Spiroketals
The asymmetric synthesis of chiral spiroketals, including the 1,4-dioxaspiro[4.5]decane system, is a field of significant research interest. These structures are prevalent in numerous natural products with important biological activities. The synthesis of such compounds often involves the creation of stereogenic centers with high levels of enantiomeric and diastereomeric purity.
One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral sulfoxides have been employed to monitor and control the asymmetric synthesis of spiroacetals. This method has been successfully applied to the synthesis of insect volatiles like (2S,6R)-2-methyl-1,7-dioxaspiro[5.6]dodecane, demonstrating the potential for high stereocontrol.
Another strategy utilizes organoboranes in the efficient synthesis of enantiomerically pure spiroketals. The use of reagents like (+/-)-isopinocampheyldichloroborane allows for the construction of unsymmetrical ketones which can then be cyclized to form the desired spiroketal framework with high enantiomeric excess. These methods highlight the versatility of modern synthetic techniques in achieving specific stereochemical outcomes.
| Method | Key Feature | Example Application |
| Chiral Sulfoxides | Monitoring and control of asymmetry | Synthesis of (2S,6R)-2-methyl-1,7-dioxaspiro[5.6]dodecane |
| Organoboranes | Use of chiral organoborane reagents | Synthesis of unsymmetrical ketones for spiroketal formation |
Enantioselective Strategies for 1,4-Dioxaspiro[4.5]decane Derivatives
The development of enantioselective strategies for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives is crucial for accessing specific stereoisomers with desired biological properties. Various catalytic systems have been explored to achieve high levels of enantioselectivity in the formation of the spirocyclic core.
N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of asymmetric transformations. In the context of spiro[4.5]decane systems, NHC-catalyzed cycloaddition reactions have been developed for the efficient construction of azaspiro[4.5]decanes with excellent enantioselectivities (up to 99% ee). researchgate.net Although this example focuses on an aza-spirocycle, the underlying principles of asymmetric catalysis are applicable to the synthesis of oxygen-containing analogues like 1,4-dioxaspiro[4.5]decanes.
Furthermore, synergistic approaches combining photocatalysis and organocatalysis have been employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com While this method has shown high diastereoselectivity, achieving high enantioselectivity remains a challenge. mdpi.com This highlights an area for further research and development in the enantioselective synthesis of functionalized spiro[4.5]decane derivatives.
| Catalytic System | Reaction Type | Achieved Selectivity |
| N-Heterocyclic Carbene (NHC) | [5+1] Cycloaddition | Up to 99% ee |
| Photocatalysis and Organocatalysis | [3+2] Cycloaddition | High diastereoselectivity (up to 99:1) |
Diastereoselective Approaches in Spiro[4.5]decane Construction
Diastereoselective synthesis is a powerful tool for constructing complex molecules with multiple stereocenters, such as those found in many spiro[4.5]decane systems. The relative orientation of substituents on the spirocyclic framework can be controlled through various synthetic strategies.
One effective method involves domino reactions that form multiple bonds in a single synthetic operation. For instance, a NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been developed to produce a variety of spiro[4.5]decane derivatives with good yields and high diastereoselectivity. researchgate.net This approach benefits from mild reaction conditions and a broad substrate scope. researchgate.net
Another strategy utilizes synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method achieves excellent diastereoselectivity, with ratios up to 99:1, under mild, metal-free conditions. mdpi.com The stereochemical outcome of such reactions can often be predicted and controlled by considering the steric and electronic properties of the starting materials and catalysts.
| Approach | Key Transformation | Key Features |
| Domino Reaction | [4+2] Cycloaddition | Mild conditions, broad substrate scope, high diastereoselectivity |
| Synergistic Catalysis | [3+2] Cycloaddition | Photocatalyst- and metal-free, high diastereoselectivity (up to 99:1) |
Influence of Spirocarbon Chirality on Molecular Architecture and Conformation
The rigid, three-dimensional structure imparted by the spirocyclic core can orient substituents in specific spatial arrangements. The absolute configuration of the spirocenter dictates the anomeric and gauche effects within the dioxolane ring and influences the puckering of the cyclohexane (B81311) ring. These conformational biases are crucial for the molecule's ability to bind to specific biological targets.
For example, in the context of drug design, the specific stereoisomer of a 1,4-dioxaspiro[4.5]decane derivative may exhibit significantly higher potency or selectivity for a particular receptor due to a more favorable binding conformation. Computational studies and spectroscopic techniques, such as NMR, are often employed to elucidate the preferred conformations of these chiral spirocyclic systems and to understand the relationship between their structure and activity.
Asymmetric Cyclopropanation in Spiro[4.5]decane System Construction
Asymmetric cyclopropanation is a powerful synthetic tool for the construction of chiral cyclopropane-containing molecules, and it can also be a key step in the synthesis of more complex frameworks, including spiro[4.5]decane systems. The introduction of a chiral cyclopropane (B1198618) ring can serve as a strategic handle for subsequent stereocontrolled transformations.
One novel approach utilizes sulfinyl chirality to achieve the asymmetric construction of a spiro[4.5]decane system. rsc.org In this method, an optically active vinylic sulfoxide (B87167) is stereoselectively transformed into a chiral cyclopropane through a Michael addition reaction with an allyl Grignard reagent. rsc.org This demonstrates the transfer of chirality from a heteroatom to a carbon center.
The Simmons-Smith reaction, a classic method for cyclopropanation, has been adapted for asymmetric synthesis through the use of chiral auxiliaries or catalysts. wiley-vch.de The stereochemical outcome of these reactions can be influenced by the presence of directing groups, such as hydroxyl groups in allylic alcohols, which can chelate to the zinc reagent and direct the delivery of the methylene (B1212753) group. wiley-vch.de Furthermore, recent advances have shown that gem-dichloroalkanes can serve as precursors to nonstabilized carbenes for catalytic asymmetric cyclopropanation reactions, offering a safer alternative to diazoalkanes. dicp.ac.cn
| Method | Chiral Source/Catalyst | Key Feature |
| Sulfinyl Chirality | Optically active vinylic sulfoxide | Stereoselective transformation to a chiral cyclopropane |
| Asymmetric Simmons-Smith | Chiral auxiliaries/catalysts | Directed cyclopropanation of allylic alcohols |
| Catalytic Asymmetric Cyclopropanation | Cobalt catalyst with gem-dichloroalkanes | Avoids the use of hazardous diazoalkanes |
Chemical Transformations and Functionalization of 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine and Its Derivatives
Reactivity of the Dioxaspiroketal Moiety
The 1,4-dioxaspiro[4.5]decane scaffold, which is a ketal of cyclohexanone (B45756) and ethylene (B1197577) glycol, is a key structural feature of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. nist.govnih.gov This spiroketal moiety primarily serves as a protecting group for the cyclohexanone carbonyl functionality. Its stability is pH-dependent, being generally stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions, which regenerates the ketone and diol. researchgate.net
The selective deketalization in the presence of other acid-labile groups can be achieved by carefully controlling the reaction conditions. For instance, acetic acid has been effectively used as a catalyst for the selective hydrolysis of a related dispiroketal to yield 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This controlled reactivity allows for the sequential unmasking and modification of different parts of a molecule, a crucial strategy in multistep organic synthesis.
The dioxaspiroketal group is generally unreactive towards many reagents used for amine modifications, allowing for selective transformations at the amine terminus without affecting the spirocycle. This orthogonality is a valuable asset in the synthesis of complex molecules.
Transformations of the Amine Functional Group in this compound
The primary amine group in this compound is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse structural motifs.
N-Alkylation and Reductive Amination: The amine can undergo N-alkylation with alkyl halides, although this method can sometimes lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method for introducing substituents is reductive amination. acsgcipr.orgorganic-chemistry.org This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is particularly mild and selective, tolerating a wide range of functional groups. organic-chemistry.orgharvard.edu This method provides a reliable and high-yielding route to a diverse library of N-substituted derivatives.
Sulfonamide Formation: The primary amine readily reacts with various sulfonyl chlorides in the presence of a base to form sulfonamides. ekb.egnih.govmdpi.com This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities. nih.gov The general synthesis involves the reaction of the amine with an aryl or alkyl sulfonyl chloride, often in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) or sodium carbonate to neutralize the HCl byproduct. ekb.egmdpi.comnih.gov
Formation of Amide and Carboxamide Derivatives
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis and medicinal chemistry. The primary amine of this compound can be readily acylated to form a wide range of amide and carboxamide derivatives.
This transformation is typically achieved by reacting the amine with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group. nih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond. nih.gov
Palladium-catalyzed aminocarbonylation represents another sophisticated method for amide synthesis, where a carbonyl group and the amine are introduced in a single step, often starting from an aryl or vinyl halide. researchgate.net The choice of method depends on the specific substrate and the desired complexity of the final product.
| Transformation | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride, Triethylamine, DCM | Sulfonamide |
| Amidation (Coupling) | Carboxylic Acid, EDC, HOBt, DMAP | Amide/Carboxamide |
| Amidation (Acyl Halide) | Acyl Chloride, Base (e.g., Pyridine) | Amide/Carboxamide |
Ring-Opening and Rearrangement Reactions of Spiroketals
While the dioxaspiroketal moiety is primarily used as a stable protecting group, under specific conditions, it can participate in ring-opening and rearrangement reactions. The susceptibility of ketals to acid-catalyzed hydrolysis is the most common ring-opening reaction. researchgate.net This process is reversible but can be driven to completion by removing one of the products.
In more complex systems, the opening of the spiroketal can be part of a cascade reaction, leading to significant molecular rearrangements. For example, Lewis acids can promote the ring-opening of related strained cyclic ethers like oxetanes, which can then be trapped by nucleophiles. nuph.edu.ua While specific examples for 1,4-dioxaspiro[4.t]decan-2-ylmethanamine are not extensively documented in this context, the principles of ketal chemistry suggest that under tailored acidic or Lewis acidic conditions, controlled ring-opening could provide access to functionalized cyclohexanone derivatives. Rearrangement reactions of strained ring systems, such as N-cyclopropyl-amides, can be induced by Lewis acids, leading to ring-opened products. researchgate.net
Derivatization Strategies for Expanding Chemical Space
The dual functionality of this compound provides a platform for extensive derivatization to expand the accessible chemical space for applications such as drug discovery.
Combinatorial Approaches: The straightforward and high-yielding nature of reactions at the amine terminus, such as reductive amination and amide coupling, makes this scaffold ideal for the creation of compound libraries. By reacting the parent amine with a diverse set of aldehydes, carboxylic acids, and sulfonyl chlorides, a large number of analogs with varied physicochemical properties can be rapidly synthesized.
Scaffold Modification: Further diversification can be achieved by modifying the spiroketal portion of the molecule. For instance, derivatives of the parent compound where the cyclohexyl ring is substituted, such as {8-methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, can be used to explore the impact of substitution on biological activity. uni.lu Additionally, the controlled acid-catalyzed hydrolysis of the spiroketal allows for subsequent modifications at the resulting ketone, such as Wittig reactions or further condensation reactions, thereby introducing another layer of structural diversity. The synthesis of related spirocyclic systems, like 2,5-dioxaspiro[3.4]octanes, highlights the potential for creating three-dimensional analogs of common heterocyclic motifs. nuph.edu.uadntb.gov.ua
These strategies, combining modifications at both the amine and the latent carbonyl group, allow for a systematic exploration of the chemical space around the 1,4-dioxaspiro[4.5]decane core structure.
Elucidation of Structure and Mechanisms in 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine Research
Spectroscopic Methods for Structural Characterization
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, a combination of ¹H, ¹³C, and two-dimensional NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to assign all proton and carbon signals and confirm the connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on the carbon adjacent to the amine nitrogen (-CH₂-NH₂) are expected to appear deshielded due to the electron-withdrawing effect of the nitrogen. openstax.org Similarly, protons on the dioxolane ring, particularly the methine proton at the C2 position, would show distinct chemical shifts. The cyclohexyl ring protons would typically appear as a complex multiplet in the upfield region. N-H protons of the primary amine often appear as a broad signal, and their presence can be confirmed by D₂O exchange, which causes the signal to disappear. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spiro carbon (C5) is a key feature, being a quaternary carbon bonded to four other atoms. Carbons adjacent to the oxygen atoms in the dioxolane ring (C2, C6) and the carbon attached to the nitrogen (C11) would be deshielded and appear at a lower field. openstax.org Carbons of the cyclohexane (B81311) ring would resonate at higher fields.
DEPT and HMQC: DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. An HMQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, providing definitive C-H connectivity information and aiding in the complete assignment of the ¹H and ¹³C spectra. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT |
|---|---|---|---|
| C2-H | 3.8 - 4.2 | 75 - 80 | CH |
| -CH₂-N | 2.7 - 3.1 | 45 - 50 | CH₂ |
| -NH₂ | 1.5 - 2.5 (broad) | - | - |
| Dioxolane -OCH₂- | 3.5 - 4.0 | 65 - 70 | CH₂ |
| Spiro C5 | - | 108 - 112 | C |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. For derivatives like the parent 1,4-dioxaspiro[4.5]decane, the electron ionization (EI) mass spectrum shows characteristic fragments. nist.gov The most common fragmentation for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org For this compound, this would involve the cleavage between the C2 carbon and the aminomethyl group, leading to a resonance-stabilized cation. The spiroketal moiety itself can also fragment, with a characteristic top peak often observed at m/z 99 for the 1,4-dioxaspiro[4.5]decane core. nih.govnih.gov
HRMS and ESI-TOF: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique often coupled with Time-of-Flight (TOF) mass analyzers, suitable for polar molecules like amines. mdpi.comnih.gov In positive ion mode, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. uni.lu
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 172.133 | [C₉H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 142.122 | [C₉H₁₆O₂]⁺ | Loss of NH₂ radical from [M+H]⁺ |
| 99.044 | [C₅H₇O₂]⁺ | Fragmentation of the cyclohexane ring, characteristic spiroketal fragment |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. wpmucdn.com
The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine group (NH₂) is identifiable by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.orglibretexts.org A broad N-H bending (scissoring) vibration is also expected around 1550-1650 cm⁻¹. libretexts.org
The spiroketal structure is characterized by strong C-O stretching bands, typically appearing in the 1000-1250 cm⁻¹ region. libretexts.org The spectrum will also feature C-H stretching absorptions for the sp³ hybridized carbons of the cyclohexane and dioxolane rings, typically just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) | Medium (two bands) |
| 2850 - 2960 | C-H Stretch | Alkane (CH, CH₂) | Strong |
| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium-Strong |
| 1000 - 1250 | C-O Stretch | Ketal (O-C-O) | Strong |
Crystallographic Analysis for Absolute and Relative Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry. For chiral molecules like derivatives of 1,4-dioxaspiro[4.5]decane, single-crystal X-ray diffraction can establish both the relative and absolute stereochemistry of all stereocenters.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms involved in the formation of the 1,4-dioxaspiro[4.5]decane core is essential for optimizing synthetic routes and controlling stereochemical outcomes.
The formation of the 1,4-dioxaspiro[4.5]decane skeleton occurs via a spiroketalization reaction, which is typically the acid-catalyzed cyclization of a precursor molecule containing both a ketone and a diol (or a hydroxy group and an epoxide/enol ether). Mechanistic studies aim to differentiate between possible pathways, such as Sₙ1-like or Sₙ2-like mechanisms. acs.orgx-mol.net
Key steps in the acid-catalyzed pathway generally involve:
Protonation: The ketone carbonyl group is protonated by an acid catalyst, making it a more reactive electrophile.
Nucleophilic Attack: A hydroxyl group within the same molecule attacks the protonated carbonyl carbon. This can be a stepwise process, forming a hemiacetal intermediate.
Second Cyclization: The second hydroxyl group then attacks an oxocarbenium ion intermediate, which is formed after the loss of water from the protonated hemiacetal. This second ring-closing step forms the spirocyclic ketal. acs.org
Computational and kinetic studies have been employed to investigate the transition states of these reactions. nih.gov For example, Hammett analysis can reveal the extent of positive charge accumulation in the transition state. x-mol.net Isotope labeling studies can help determine whether intermediates like long-lived oxocarbenium ions are involved. acs.orgacs.org Some studies support an asynchronous concerted mechanism where bond formation and breaking occur in a single step but not to the same extent, avoiding a discrete oxocarbenium intermediate. x-mol.netnih.gov The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the stereochemistry of the starting material, often proceeding under thermodynamic or kinetic control to favor the most stable spiroketal isomer.
Reaction Mechanisms of Amination and Derivatization
The synthesis of this compound and its subsequent conversion into more complex derivatives are pivotal processes in the development of new chemical entities. The introduction of the primary amine group and its derivatization are typically achieved through established, yet nuanced, reaction mechanisms.
Amination Mechanisms
Two primary pathways for the formation of the aminomethyl group at the C2 position of the 1,4-dioxaspiro[4.5]decane scaffold are reductive amination of a corresponding aldehyde and the Mitsunobu reaction on a precursor alcohol.
Reductive Amination: This method typically begins with the precursor (R)-1,4-dioxaspiro[4.5]decane-2-carboxaldehyde. chemimpex.comuni.lu The aldehyde is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine source on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine, which is subsequently reduced.
Mitsunobu Reaction: An alternative route to the amine is via the Mitsunobu reaction, starting from 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This reaction allows for the conversion of a primary alcohol to a primary amine with a net inversion of stereochemistry, which is a crucial feature for controlling the chirality of the final product. organic-chemistry.orgnih.gov The reaction is conducted in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A suitable nitrogen nucleophile, for instance, phthalimide (B116566) or hydrazoic acid (HN₃), is used. The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt. The nitrogen nucleophile then displaces the activated hydroxyl group via an Sₙ2 reaction. If phthalimide is used, a subsequent hydrolysis step (Gabriel synthesis) is required to release the primary amine. If hydrazoic acid is used, the resulting azide (B81097) is reduced to the amine, often using a reagent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Derivatization Reactions
The primary amine functionality of this compound serves as a versatile handle for a wide array of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry.
N-Alkylation and N-Arylation: The amine can readily undergo nucleophilic substitution reactions with alkyl or aryl halides to form secondary or tertiary amines. This is a common strategy for introducing various substituents to modulate the pharmacological properties of the molecule. For example, the synthesis of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a known 5-HT1A receptor agonist, involves the coupling of the primary amine with an appropriate arylpiperazine moiety. unimore.it
Amide and Sulfonamide Formation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These derivatizations are frequently employed to alter the electronic and lipophilic character of the parent amine.
Formation of Schiff Bases: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.
Palladium-Catalysed Aminocarbonylation: This advanced derivatization technique involves the reaction of the amine with carbon monoxide and an aryl or vinyl halide in the presence of a palladium catalyst. researchgate.net This reaction allows for the formation of amides under specific conditions and represents a powerful tool for creating complex molecular architectures.
A summary of common derivatization reactions is presented in the table below.
| Reaction Type | Reagents | Functional Group Formed |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde/Ketone | Imine |
Conformational Analysis and Stereochemical Assignment Techniques
The three-dimensional structure of this compound, including the conformation of its fused ring system and the stereochemistry of the substituent at the C2 position, is critical to its biological activity and chemical reactivity. A combination of computational modeling and advanced spectroscopic techniques is employed to elucidate these structural features.
Conformational Analysis
Stereochemical Assignment Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.comnih.govpreprints.org
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts (δ) and coupling constants (J) are key parameters obtained from these spectra.
2D NMR Correlation Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is essential for tracing the proton connectivity within the cyclohexane and dioxolane rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbon atoms to which they are attached, allowing for the unambiguous assignment of carbon signals based on their attached proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across quaternary carbons, such as the spirocyclic center, and for linking the aminomethyl substituent to the dioxolane ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the stereochemistry and conformation of the molecule. mdpi.com NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of NOE cross-peaks between specific protons can, for example, distinguish between diastereomers and determine the relative orientation of substituents on the rings.
The expected NMR data for the core structure can be inferred from related compounds. The table below summarizes the key NMR techniques and their application in the structural elucidation of this compound.
| NMR Technique | Information Provided | Application to Stereochemical Assignment |
| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides initial data on proton environments. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the carbon skeleton. |
| COSY | ¹H-¹H correlations through bonds (usually 2-3 bonds). | Establishes proton connectivity within the rings. |
| HSQC/HMQC | ¹H-¹³C one-bond correlations. | Assigns carbon signals based on attached protons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). | Confirms the overall carbon framework and substituent attachment. |
| NOESY | ¹H-¹H correlations through space. | Determines spatial proximity of protons, crucial for assigning relative stereochemistry and conformation. |
Through the combined application of these synthetic and analytical methodologies, a comprehensive understanding of the chemical nature and three-dimensional structure of this compound and its derivatives can be achieved.
Computational and Theoretical Studies on 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or receptor. In the context of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and its derivatives, these techniques have been instrumental in understanding their interactions with specific biological targets, thereby guiding the design of new compounds with enhanced potency and selectivity.
A significant area of research has focused on derivatives of this compound as ligands for serotonin (B10506) receptors, particularly the 5-HT1A receptor. For instance, the compound 1-(1,4-dioxaspiro uni.lubiosynth.comdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor partial agonist. unimore.it Subsequent molecular docking studies on this compound with a 5-HT1A receptor model were performed to explore its binding mode and to inform the design of new structural analogues. unimore.it
These computational studies led to the synthesis of a series of derivatives where the piperazine (B1678402) ring was replaced with more flexible amine chains and the oxygen atoms in the spiro-dioxolane ring were substituted. unimore.it The goal was to improve selectivity against other receptors, such as α1 adrenoceptors. unimore.it The research identified two compounds, designated as 14 and 15, as novel 5-HT1A partial agonists with noteworthy properties. Compound 14 was highlighted for its exceptional selectivity, while compound 15 was noted for its high potency and efficacy. nih.gov The success of this approach underscores the value of using docking simulations to rationalize structure-activity relationships and to design molecules with desired pharmacological profiles. nih.gov Ligand preparation for these simulations typically involves generating a 3D structure, assigning parameters, and performing energy minimization using force fields like MMFF94. unimore.it
| Compound | Key Feature | Potency (pD₂) | Efficacy (Eₘₐₓ) | Selectivity (5-HT₁ₐ/α₁d) | Source |
|---|---|---|---|---|---|
| 1-(1,4-dioxaspiro uni.lubiosynth.comdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | Parent Compound | 8.61 | Not Specified | 18 | unimore.it |
| Compound 14 | Outstanding Selectivity | Not Specified | Not Specified | 80 | nih.gov |
| Compound 15 | High Potency | 9.58 | 74% | Not Specified | nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to elucidate reaction mechanisms at an atomic level. These methods can model transition states, calculate activation energies, and predict reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
While specific DFT studies detailing the reaction mechanisms for the synthesis of the parent this compound are not prominently available in the literature, the synthetic routes to its core structure involve well-known organic reactions that are amenable to such analysis. The formation of the 1,4-dioxaspiro[4.5]decane moiety is typically achieved through the ketalization of cyclohexanone (B45756) or a derivative thereof. For example, the synthesis of related acrylamides has been achieved starting from 2-acetylcyclohexanone (B32800) via ethylene (B1197577) ketal formation. researchgate.net
Quantum chemical calculations could be used to model the acid-catalyzed mechanism of this ketalization, detailing the protonation steps, nucleophilic attack by the diol, and subsequent dehydration to form the spirocyclic ketal. Similarly, the introduction of the aminomethyl group could be studied to optimize reaction conditions and understand regioselectivity. Such computational investigations provide a theoretical foundation for understanding reaction outcomes and for developing more efficient synthetic protocols.
Computational Conformational Analysis of Spiro[4.5]decane Structures
The three-dimensional structure, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its target receptor. The 1,4-dioxaspiro[4.5]decane system is a structurally constrained framework consisting of a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring via a common spiro carbon atom.
Computational conformational analysis of this system focuses on determining the most stable spatial arrangements of its atoms. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The spiro-fused dioxolane ring introduces significant structural constraints. The orientation of substituents on either ring can lead to different conformational isomers with varying energies.
For this compound, the key conformational questions involve the orientation of the aminomethyl group at the C2 position of the dioxolane ring and the relative stereochemistry of the chiral centers. The principles governing the conformational preferences of substituted cyclohexanes are relevant here, where substituents tend to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. researchgate.net Computational methods, ranging from molecular mechanics to higher-level quantum calculations, can be used to calculate the relative energies of different conformers, predict the most stable structures, and understand the energetic barriers to conformational changes. This information is vital for building accurate models for docking simulations and for interpreting structure-activity relationship data.
In Silico Evaluation of Molecular Properties for Chemical Design
In silico methods are widely used in modern drug discovery to predict the physicochemical and pharmacokinetic properties of compounds before they are synthesized, a practice that saves significant time and resources. These predictions help in designing molecules with better drug-like characteristics. For this compound and its analogues, various molecular properties have been evaluated computationally.
Predicted properties for the parent compound provide a baseline for understanding its general characteristics. uni.lu For instance, the predicted octanol-water partition coefficient (XlogP) gives an indication of the molecule's lipophilicity, which influences its absorption and distribution. uni.lu Other calculated parameters, such as collision cross-section (CCS), provide information related to the molecule's size and shape in the gas phase. uni.lu
In studies involving derivatives of this compound, theoretical evaluations of ADME (Absorption, Distribution, Metabolism, and Excretion) properties showed a favorable profile for the entire series of compounds investigated. nih.govebi.ac.uk Furthermore, specific in silico models, such as MDCKII-MDR1 cell permeability simulations, were used to predict the potential for compounds to cross the blood-brain barrier (BBB). nih.gov These predictions suggested good BBB permeability for key compounds, which is a critical property for drugs targeting the central nervous system. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | uni.lu |
| Monoisotopic Mass | 171.12593 Da | uni.lu |
| SMILES | C1CCC2(CC1)OCC(O2)CN | uni.lu |
| InChIKey | FHXNYYFOSMSGPE-UHFFFAOYSA-N | uni.lu |
| XlogP (predicted) | 0.6 | uni.lu |
| Predicted CCS ([M+H]⁺) | 137.4 Ų | uni.lu |
| Predicted CCS ([M+Na]⁺) | 141.7 Ų | uni.lu |
Academic Applications and Research Utility of 1,4 Dioxaspiro 4.5 Decan 2 Ylmethanamine As a Scaffold
Role as a Synthetic Building Block for Complex Molecules
The 1,4-dioxaspiro[4.5]decan-2-ylmethanamine scaffold serves as a foundational component in the assembly of more complex molecular architectures, particularly in the synthesis of biologically active compounds. The spiroketal portion of the molecule provides a rigid, chiral framework that can be elaborated upon, while the primary amine offers a convenient handle for the introduction of diverse substituents through well-established chemical transformations.
For instance, derivatives of this scaffold have been utilized in the preparation of novel therapeutic agents. The related compound, 1,4-dioxaspiro[4.5]decan-8-one, is a known intermediate in the synthesis of various organic molecules, including pharmaceutical intermediates. This highlights the utility of the 1,4-dioxaspiro[4.5]decane core in constructing elaborate molecules. The inherent chirality of this compound makes it a particularly attractive building block for the enantioselective synthesis of natural products and their analogs, where precise control of stereochemistry is crucial for biological activity.
Development of Chiral Ligands and Organocatalysts Incorporating Spiroketal Moieties
The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. The inherent chirality and rigid conformational nature of the this compound scaffold make it an excellent candidate for the design of such catalytic tools.
While direct examples of this compound in catalysis are not extensively documented, the broader class of chiral spiroketals has been successfully employed in the development of highly effective ligands for transition metal-catalyzed reactions. For example, a class of C2-symmetric spiroketal-based ligands, termed SPIROL, has been developed and shown to be effective in a range of stereoselective transformations, including iridium-catalyzed hydroarylation and palladium-catalyzed allylic alkylation. umich.eduumich.edu These ligands are synthesized from readily available chiral starting materials and demonstrate the principle that the rigid spiroketal framework can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.
The primary amine of this compound can be readily functionalized to introduce phosphine, oxazoline, or other coordinating groups, thereby generating a library of bidentate or tridentate ligands. The spiroketal backbone would serve to position these coordinating groups in a specific spatial arrangement, influencing the geometry and electronic properties of the resulting metal complex and, consequently, its catalytic activity and selectivity.
In the realm of organocatalysis, the amine functionality of this compound can be utilized directly or modified to create catalysts for various transformations, such as aldol (B89426) or Michael reactions. The chiral spiroketal moiety would act as a stereocontrolling element, directing the approach of the substrates and favoring the formation of one enantiomer of the product over the other.
Table 1: Examples of Chiral Spiroketal-Based Ligands and Their Applications in Asymmetric Catalysis This table is interactive. Click on the headers to sort.
| Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| SPIROL-based Diphosphine | Rhodium | Hydrogenation | Up to 93% |
| SPIROL-based Diphosphine | Palladium | Allylic Alkylation | Up to 97% |
| SPIROL-based Diphosphine | Iridium | Hydroarylation | Up to 95% |
| SPIROL-based Diphosphinite (SPIRAPO) | Iridium | Hydrogenation of Quinolines | Up to 94% |
Utility in Chemical Biology Research for Understanding Molecular Interactions
Chemical biology often employs small molecules as probes to investigate and manipulate biological systems. The this compound scaffold, with its defined three-dimensional structure and functional handle for modification, is well-suited for the development of such molecular probes.
Derivatives of this scaffold can be synthesized to mimic the structure of natural ligands or to introduce specific functionalities, such as fluorescent tags or photoaffinity labels. These probes can then be used to study the binding interactions between small molecules and their biological targets, such as proteins or nucleic acids. The rigid spiroketal framework can help to constrain the conformation of the probe, providing valuable information about the optimal geometry for binding.
For example, by systematically modifying the substituents attached to the amine group of this compound, researchers can explore the steric and electronic requirements of a particular binding pocket. The biological activity of these derivatives can be assayed, and the results used to build a model of the molecular interactions driving the binding event. This information is crucial for the rational design of more potent and selective drugs.
The development of fluorescently labeled derivatives of this compound could enable the visualization of their subcellular localization and trafficking, providing insights into their mechanism of action. Similarly, probes equipped with reactive groups could be used for target identification studies, where the probe covalently binds to its biological target, allowing for its isolation and identification.
Exploration as a Scaffold in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. The this compound scaffold has proven to be a valuable platform for conducting systematic SAR investigations.
A notable example is the development of potent and selective 5-HT1A receptor agonists. unimore.it Starting from the lead compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which incorporates the this compound core, researchers synthesized a series of analogs to probe the structural requirements for high affinity and efficacy at the 5-HT1A receptor. unimore.it
In these studies, modifications were made to both the spiroketal portion and the arylpiperazine moiety. For instance, replacing one or both oxygen atoms in the spiroketal ring with sulfur led to a progressive decrease in affinity for α1-adrenoceptors, thereby improving selectivity for the 5-HT1A receptor. unimore.it Furthermore, replacing the piperazine (B1678402) ring with a more flexible basic chain resulted in compounds with enhanced potency and efficacy. unimore.it
These systematic modifications allowed the researchers to build a comprehensive SAR model for this class of compounds, identifying key structural features that govern their interaction with the 5-HT1A receptor. The rigid nature of the this compound scaffold was instrumental in these studies, as it provided a fixed anchor point for the systematic variation of other parts of the molecule.
Table 2: SAR of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-piperazine Derivatives as 5-HT1A Receptor Ligands This table is interactive. Click on the headers to sort.
| Compound | Modification from Lead | 5-HT1A Affinity (pKi) | α1d Affinity (pKi) | Selectivity (5-HT1A/α1d) |
|---|---|---|---|---|
| Lead Compound | - | 8.61 | 7.34 | 18.6 |
| 1-Oxa-4-thiaspiro analog | Oxygen replaced by Sulfur | 8.32 | 6.52 | 63.1 |
| 1,4-Dithiaspiro analog | Both Oxygens replaced by Sulfur | 7.85 | 5.95 | 79.4 |
| Flexible chain analog | Piperazine replaced by flexible chain | 9.58 | 7.68 | 80.0 |
Investigative Applications in Studying Biological Pathways and Mechanisms
While direct applications of this compound in studying biological pathways are still emerging, the broader class of spiroketal-containing natural products has a rich history in the elucidation of complex biological mechanisms. The unique and often rigid structures of spiroketals make them ideal tools for dissecting the intricate workings of cellular processes.
Natural products containing spiroketal moieties have been instrumental in identifying and characterizing new drug targets and in understanding the molecular basis of various diseases. For example, the spiroketal-containing natural product spirastrellolide A has been shown to be a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling. Studies with this molecule have helped to unravel the complex regulatory mechanisms of PP2A and its role in cancer.
Given the demonstrated biological activity of derivatives of this compound, it is plausible that specifically designed analogs could be used to investigate the biological pathways associated with their targets. For instance, the potent 5-HT1A receptor agonists developed from this scaffold could be used to study the downstream signaling events that are triggered by the activation of this receptor. By observing the cellular responses to these compounds, researchers can gain a better understanding of the role of the 5-HT1A receptor in neurotransmission and its implications in neurological and psychiatric disorders.
Furthermore, the development of radiolabeled or isotopically enriched versions of this compound derivatives could enable their use in metabolic studies, tracing their uptake, distribution, and transformation within a biological system. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate and for identifying potential off-target effects. The elucidation of the biosynthetic pathways of spiroketal-containing natural products has also provided valuable insights into the enzymatic machinery responsible for their formation. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, and how can reaction yields be maximized?
Methodological Answer:
- Stepwise Synthesis : Utilize nucleophilic substitution or reductive amination to functionalize the spirocyclic core. For example, derivatives are synthesized via coupling reactions with amines, followed by purification using silica gel column chromatography (yields: 54–58%) .
- Yield Optimization : Control stoichiometry (e.g., 1.2 equivalents of oxalic acid for salt formation) and solvent polarity (e.g., ethyl acetate for crystallization) to enhance purity and yield .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?
Methodological Answer:
Q. What purification techniques are recommended post-synthesis?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for polar derivatives .
- Recrystallization : Employ acetone or ethyl acetate for oxalate salts, achieving >90% purity with sharp melting points (e.g., 182–184°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Methodological Answer:
- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N % within ±0.4% of theoretical values) to address discrepancies .
- Dynamic Effects : Account for conformational flexibility (e.g., spiro ring puckering) using variable-temperature NMR or DFT calculations to explain split signals .
Q. What computational methods are effective in predicting the reactivity or stability of spirocyclic compounds like this compound?
Methodological Answer:
Q. How can factorial design optimize reaction conditions for synthesizing derivatives?
Methodological Answer:
- Variable Screening : Use a 2^k factorial design to test temperature, catalyst loading, and solvent polarity. For example, optimize oxalic acid salt formation by varying equivalents (1.0–1.5) and reaction time (30–60 mins) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproducts .
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
